1,6-Dinitrocarbazole: Molecular Architecture, Synthetic Methodologies, and Toxicological Profiling
1,6-Dinitrocarbazole: Molecular Architecture, Synthetic Methodologies, and Toxicological Profiling
Executive Summary
1,6-Dinitrocarbazole (CAS: 3062-57-5), systematically known as 1,6-dinitro-9H-carbazole, is an asymmetric, electron-deficient heterocyclic compound [1]. While its symmetric counterpart, 3,6-dinitrocarbazole, often dominates literature due to its higher synthetic yield and potent biological activity, the 1,6-isomer presents unique electronic and steric properties highly valued in the design of asymmetric fluorophores, anion sensors, and targeted therapeutics.
Rather than presenting a static list of facts, this whitepaper dissects the mechanistic causality behind the molecule's physical properties, details a self-validating synthetic protocol for its isolation, and analyzes its toxicological bioactivation pathways.
Molecular Architecture & Physicochemical Profiling
The chemical behavior of 1,6-dinitrocarbazole is dictated by the push-pull dynamics between the electron-donating secondary amine (N-H) of the carbazole core and the strongly electron-withdrawing nitro ( −NO2 ) groups at the C-1 and C-6 positions.
Quantitative Data Summary
To establish a baseline for analytical characterization, the fundamental physicochemical properties of 1,6-dinitrocarbazole are summarized below [1, 2]:
| Property | Value | Analytical Context / Method |
| Molecular Formula | C12H7N3O4 | - |
| Molecular Weight | 257.20 g/mol | Computed standard |
| Exact Mass | 257.0436 Da | Target for High-Resolution Mass Spectrometry (HRMS) |
| Density | ~1.61 g/cm³ | Indicative of dense crystalline packing |
| Boiling Point | 537.2 °C | At 760 mmHg (Predictive) |
| Flash Point | 278.7 °C | Closed Cup |
| Refractive Index | 1.819 | High polarizability due to extended π -conjugation |
Mechanistic Insight: The inherent nucleophilicity of the unsubstituted carbazole core is highest at the C-3 and C-6 positions due to optimal resonance stabilization of the electrophilic attack intermediate. The C-1 position is a secondary nucleophilic site, sterically and inductively hindered by the adjacent N-H group. This electronic distribution is the fundamental reason why 1,6-dinitrocarbazole is always formed as a minor product alongside the major 3,6-dinitro isomer during standard nitration [3].
Synthetic Methodologies & Isolation Protocols
Synthesizing 1,6-dinitrocarbazole requires precise control over electrophilic aromatic substitution to prevent over-nitration into 1,3,6-trinitrocarbazole or 1,3,6,8-tetranitrocarbazole.
Protocol: Controlled Nitration and Isomeric Isolation
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints prevent downstream failure.
Reagents: Carbazole (1.0 eq), Nitric Acid (10% v/v in glacial acetic acid, 2.2 eq), Glacial acetic acid (solvent).
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Step 1: Substrate Dissolution. Dissolve 500 mg of carbazole in 30 mL of glacial acetic acid, heating gently to 65°C.
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Causality: Elevated temperature ensures complete dissolution of the hydrophobic carbazole core before the nitrating agent is introduced. This prevents localized concentration gradients that cause runaway over-nitration.
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Step 2: Electrophilic Aromatic Substitution. Add the HNO3 /AcOH solution dropwise over 10 minutes. Maintain stirring for 30 minutes on a water bath at 60°C [3].
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Causality: Glacial acetic acid is deliberately chosen over sulfuric acid. It moderates the generation of the nitronium ion ( NO2+ ), providing just enough activation energy for the second nitration at the less reactive C-1 and C-6 positions without pushing the reaction toward tetranitration.
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Step 3: Quenching and Precipitation. Pour the reaction mixture into 200 mL of ice-cold distilled water. Collect the crude yellow/orange precipitate via vacuum filtration.
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Validation Checkpoint: Wash the filter cake with distilled water until the filtrate reaches a neutral pH. Residual acid will cause degradation during storage and streak during chromatography.
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Step 4: Isomer Separation (Chromatography). The crude mixture contains predominantly 3,6-dinitrocarbazole with a minor fraction of 1,6-dinitrocarbazole. Separate the isomers via silica gel column chromatography using a hexane/ethyl acetate gradient.
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Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The asymmetric 1,6-isomer exhibits a distinct dipole moment compared to the symmetric 3,6-isomer, resulting in a different retention factor ( Rf ). Confirm the isolated fraction's identity via 1H NMR, specifically looking for the asymmetric splitting pattern of the C-1 vs. C-6 protons.
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Figure 1: Regioselective synthetic pathway of 1,6-dinitrocarbazole via electrophilic substitution.
Toxicological Profiling & Bioactivation Mechanisms
In drug development, understanding the off-target toxicity of functional groups is critical. Nitroaromatics are notorious for their mutagenic potential, which is typically evaluated using the Ames plate-incorporation assay (e.g., Salmonella typhimurium strain TA98) [3].
Mutagenicity and Structure-Activity Relationship (SAR)
According to foundational toxicological assays, 1,6-dinitrocarbazole is classified as moderately to weakly active (yielding 7–1 revertants/µg), whereas the major isomer, 3,6-dinitrocarbazole, is highly mutagenic (>100 revertants/µg) [3].
Mechanistic Causality of Toxicity: The mutagenicity of nitrated carbazoles is not direct; it is entirely dependent on bioactivation by "classical" bacterial nitroreductase enzymes.
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The enzyme reduces the −NO2 group to a hydroxylamine ( −NHOH ).
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Dehydration of the hydroxylamine yields an arylnitrenium ion ( Ar−NH+ ), which is the active electrophile that covalently binds to DNA, causing mutations [3].
Why is the 1,6-isomer less toxic? The mutagenic potency is governed by the molecule's ability to resonance-stabilize the positive charge on the arylnitrenium intermediate. The orientation of the nitro group at the C-1 position is sterically hindered and does not align optimally with the long axis of the carbazole molecule. Consequently, the 1,6-arylnitrenium ion is poorly stabilized, drastically reducing its half-life and its probability of successfully intercalating and binding to DNA compared to the 3,6-isomer [3].
Figure 2: Bioactivation of 1,6-dinitrocarbazole into a DNA-binding arylnitrenium electrophile.
Applications in Drug Development
While 1,6-dinitrocarbazole itself is rarely the final Active Pharmaceutical Ingredient (API) due to the metabolic liabilities of nitro groups, it serves as an indispensable precursor.
Through catalytic hydrogenation (e.g., Pd/C with H2 ) or chemical reduction (e.g., SnCl2 in HCl /AcOH), 1,6-dinitrocarbazole is converted into 1,6-diaminocarbazole . This asymmetric diamine is a highly sought-after building block for:
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Heterobifunctional Ligands: The differing steric environments of the C-1 and C-6 amines allow for sequential, orthogonal protection/deprotection strategies.
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Anion Sensors & Transporters: Diaminocarbazoles are utilized to synthesize bis(amido)-carbazoles, which act as potent transmembrane transporters for biologically relevant anions (like chloride), a mechanism currently being explored for cystic fibrosis therapeutics.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 620850, 1,6-Dinitrocarbazole." PubChem, [Link].
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Andre V. Machado, et al. "Synthesis and mutagenicity of a series of nitrated carbazoles and hydroxycarbazoles." Mutagenesis, Volume 8, Issue 4, 1993, Pages 321–327. [Link].
